molecular formula C11H15N3O B2415294 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol CAS No. 600180-33-4

3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol

Cat. No.: B2415294
CAS No.: 600180-33-4
M. Wt: 205.261
InChI Key: YXGXLUSVOJZCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-[(1-methylbenzimidazol-2-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-10-6-3-2-5-9(10)13-11(14)12-7-4-8-15/h2-3,5-6,15H,4,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGXLUSVOJZCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol exhibit significant antimicrobial properties. The benzodiazole moiety is known for its ability to interact with bacterial nucleic acids and proteins, potentially disrupting essential cellular processes.

Case Study: Antimicrobial Evaluation
A study evaluated various benzimidazole derivatives for their antimicrobial efficacy. Compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting that modifications to the benzodiazole structure can enhance antimicrobial potency .

CompoundMIC (µg/mL)Target Organism
W65.19Staphylococcus aureus
W15.08Candida albicans

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms that target cancer cell proliferation and survival pathways. Benzimidazole derivatives have been extensively studied for their ability to inhibit tumor growth.

Case Study: Anticancer Screening
In a recent investigation, several compounds were synthesized based on the benzodiazole scaffold and tested for cytotoxicity against various cancer cell lines. One compound demonstrated an IC50 value of 4.12 µM, indicating strong anticancer activity compared to the standard drug 5-Fluorouracil (IC50 = 7.69 µM). This highlights the potential of benzodiazole derivatives in cancer therapy .

CompoundIC50 (µM)Cancer Cell Line
W174.12Various
Standard7.695-Fluorouracil

Comparison with Similar Compounds

Biological Activity

3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}

This compound features a benzodiazole moiety, which is known for its diverse biological activities. The presence of the propanol group contributes to its solubility and interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Ion Channels : This compound has been shown to inhibit specific ion channels, which are critical in various physiological processes. For instance, it interacts with voltage-gated proton channels (Hv1), affecting cellular excitability and signaling pathways involved in cancer and neuroinflammation .
  • Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular responses. This modulation can be significant in conditions such as ischemic stroke and cardiac diseases .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could contribute to its protective role against oxidative stress-related damage in cells .

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

Therapeutic Area Mechanism Evidence
CancerInhibition of Hv1 channelsStudies on cancer cell lines
Cardiovascular DiseasesModulation of ion channel activityPreclinical trials
NeuroinflammationAntioxidant propertiesResearch on neuroprotective effects

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Cancer Treatment : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity through the inhibition of proton channels, leading to reduced cell viability and increased apoptosis rates .
  • Cardiac Protection : Another study focused on cardiac myocytes showed that treatment with this compound resulted in improved cell survival under hypoxic conditions, indicating its potential as a cardioprotective agent .
  • Neuroprotective Effects : Research investigating the neuroprotective effects revealed that the compound could reduce neuronal death in models of neuroinflammation by mitigating oxidative stress .

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